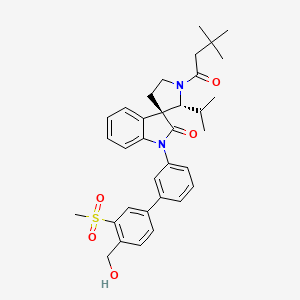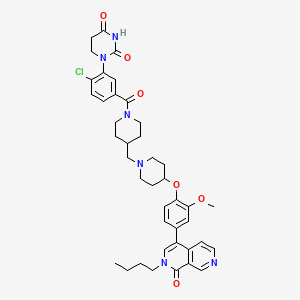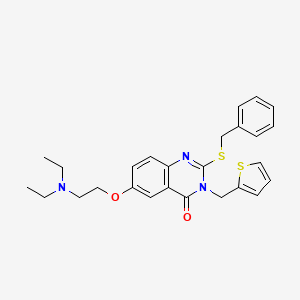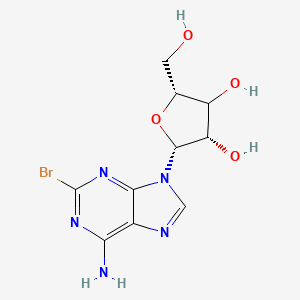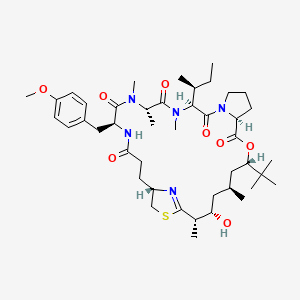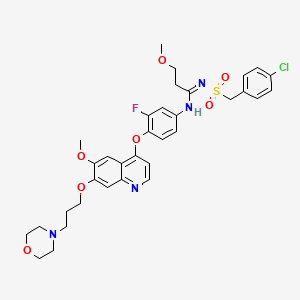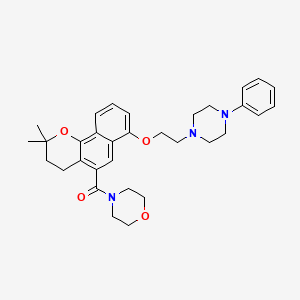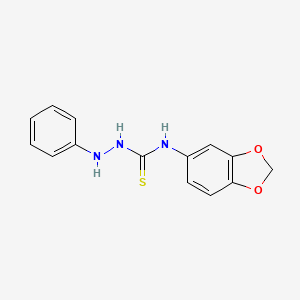
Egfr-IN-53
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-53 is a compound known for its inhibitory effects on the epidermal growth factor receptor. This receptor is a transmembrane protein that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. The inhibition of this receptor is particularly significant in the treatment of various cancers, especially non-small cell lung cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-53 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. For instance, the preparation method might include the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to ensure the purity and potency of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-53 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation reactions might yield ketones or aldehydes, while reduction reactions might produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents .
Scientific Research Applications
Egfr-IN-53 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of receptor inhibition and to develop new synthetic methodologies.
Biology: It is used to investigate the role of the epidermal growth factor receptor in cell signaling and to study the effects of receptor inhibition on cellular processes.
Medicine: It is used in the development of new cancer therapies, particularly for cancers that overexpress the epidermal growth factor receptor.
Mechanism of Action
Egfr-IN-53 exerts its effects by binding to the adenosine triphosphate-binding site of the epidermal growth factor receptor. This binding inhibits the receptor’s tyrosine kinase activity, preventing the phosphorylation of downstream signaling proteins. As a result, the signaling pathways that promote cell growth, survival, and proliferation are disrupted, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: A compound with a similar mechanism of action, also used to treat non-small cell lung cancer.
Afatinib: A broader inhibitor that targets multiple members of the epidermal growth factor receptor family.
Uniqueness of Egfr-IN-53
This compound is unique in its high selectivity for the epidermal growth factor receptor, which reduces the likelihood of off-target effects. Additionally, its chemical structure allows for modifications that can enhance its potency and selectivity, making it a valuable tool in the development of new cancer therapies .
Properties
Molecular Formula |
C14H13N3O2S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
1-anilino-3-(1,3-benzodioxol-5-yl)thiourea |
InChI |
InChI=1S/C14H13N3O2S/c20-14(17-16-10-4-2-1-3-5-10)15-11-6-7-12-13(8-11)19-9-18-12/h1-8,16H,9H2,(H2,15,17,20) |
InChI Key |
QAPZEXCQOSDZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)

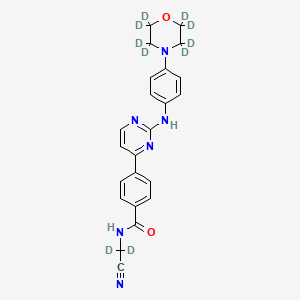

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

